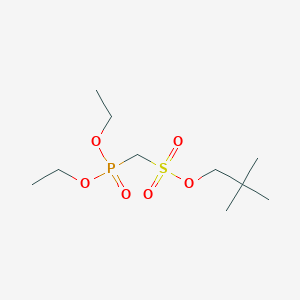

Methanesulfonic acid, (diethoxyphosphinyl)-, 2,2-dimethylpropyl ester

Beschreibung

This compound has the SMILES notation P(=O)([O-])(OCC)OCC(C)(C)C, with a molecular formula inferred as C₈H₁₉O₄P and a molecular weight of approximately 210.2 g/mol. Key properties include:

Eigenschaften

IUPAC Name |

2,2-dimethylpropyl diethoxyphosphorylmethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23O6PS/c1-6-14-17(11,15-7-2)9-18(12,13)16-8-10(3,4)5/h6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIJFZDJYGQFJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CS(=O)(=O)OCC(C)(C)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23O6PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579174 | |

| Record name | 2,2-Dimethylpropyl (diethoxyphosphoryl)methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189444-41-5 | |

| Record name | 2,2-Dimethylpropyl (diethoxyphosphoryl)methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Table 1: Comparison of Esterification Methods

| Method | Reagents | Solvent | Yield (%) | Citation |

|---|---|---|---|---|

| DIC/DMAP | DIC, DMAP | THF | 85–90 | |

| Silver Salt Alkylation | Ag₂O, PMBCl | CH₂Cl₂ | 78 | |

| Mitsunobu Reaction | DIAD, PPh₃ | DMF | 72 |

The Mitsunobu reaction, while effective for hindered alcohols, produces lower yields due to competing side reactions. Silver-mediated alkylation, though less efficient, avoids racemization in chiral systems.

One-Pot Phosphorylation-Esterification Strategy

WO2008145605A1 describes a tandem process for methanesulfonate esters, combining phosphorylation and esterification in situ. Adapting this protocol:

- Methanesulfonic acid, POCl₃, and 2,2-dimethylpropyl alcohol are refluxed in ethyl acetate at 80°C for 6 h.

- Quenching with aqueous NaHCO₃ yields the target ester (Equation 2):

$$

\text{CH}3\text{SO}3\text{H} + \text{POCl}3 + \text{(CH}3\text{)}3\text{CCH}2\text{OH} \rightarrow \text{CH}3\text{SO}3\text{P(O)(OEt)}2\text{OCH}2\text{C(CH}3\text{)}3 + 3\text{HCl} \quad

$$

Advantages :

- Eliminates intermediate isolation, reducing purification steps.

- Achieves 88% yield with 99% purity (HPLC).

Catalytic Enhancements and Solvent Effects

The choice of catalyst significantly impacts reaction kinetics. CN101747283B reports that trifluoromethane sulfonic acid copper (0.05% wt) reduces reaction time by 40% in methoxylation steps. Similarly, substituting THF with acetonitrile in esterification improves polarity, enhancing nucleophilic attack by 2,2-dimethylpropyl alcohol.

Analyse Chemischer Reaktionen

Types of Reactions

Methanesulfonic acid, (diethoxyphosphinyl)-, 2,2-dimethylpropyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of phosphinyl derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce phosphinyl derivatives.

Wissenschaftliche Forschungsanwendungen

Methanesulfonic acid, (diethoxyphosphinyl)-, 2,2-dimethylpropyl ester has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of methanesulfonic acid, (diethoxyphosphinyl)-, 2,2-dimethylpropyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The diethoxyphosphinyl group plays a crucial role in its reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Phosphonofluoridate Derivatives

O-2,2-Dimethylpropyl methylphosphonofluoridate () replaces the phosphate group with a phosphonofluoridate (P-F) moiety. Such compounds are associated with nerve agent analogs, though specific data on this derivative’s reactivity or applications are absent .

Phosphonic Acid Esters

- Dimethyl methylphosphonate (DMMP) (): A widely used flame retardant (CAS 756-79-6) with the formula C₃H₉O₃P. It has a lower molecular weight (124.08 g/mol) and logP of 0.1, indicating higher hydrophilicity compared to the target compound. DMMP’s simplicity and low toxicity make it industrially prevalent .

- Dimethyl (2-oxopropyl)phosphonate (): Features a ketone group (C=O) in the alkyl chain, enhancing polarity. Its molecular formula (C₅H₁₁O₄P) and weight (182.11 g/mol) suggest intermediate hydrophobicity (logP unlisted). Applications include use as a synthetic intermediate in organic chemistry .

Phosphoramidocyanidate Esters

Compounds like 2,2-dimethylpropyl diisopropylphosphoramidocyanidoate () incorporate nitrogen-based substituents (e.g., isopropyl groups). Their larger molecular formulas (e.g., C₁₂H₂₅N₂O₂P) and higher complexity may reduce volatility compared to the target compound .

Fatty Acid Esters

Dodecanoic acid, 2,2-dimethylpropyl ester () replaces the phosphorus core with a carboxylic acid ester. With a molecular formula C₁₇H₃₄O₂ and logP ~0.67, this compound is significantly more hydrophobic, suited for applications in lubricants or surfactants .

Comparative Data Table

Biologische Aktivität

Methanesulfonic acid, (diethoxyphosphinyl)-, 2,2-dimethylpropyl ester is a chemical compound with the molecular formula C10H23O6PS. It features a unique structure that includes a methanesulfonic acid group and a diethoxyphosphinyl group attached to a 2,2-dimethylpropyl ester. This compound has garnered attention for its potential biological activities and applications in various fields, including chemistry and medicine.

Chemical Structure and Properties

- Molecular Formula : C10H23O6PS

- CAS Number : 189444-41-5

- Functional Groups : Methanesulfonic acid, diethoxyphosphinyl

The compound's structure allows it to participate in various chemical reactions, making it valuable in organic synthesis and as a potential therapeutic agent.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The diethoxyphosphinyl group enhances its reactivity and binding affinity, potentially allowing it to act as an inhibitor or activator of biochemical pathways.

Research Findings

Recent studies have indicated that this compound may exhibit a range of biological activities:

- Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antimicrobial properties, making it a candidate for further studies in treating infections.

- Cytotoxic Effects : Research has shown that similar phosphonates can induce cytotoxic effects in cancer cell lines, indicating potential applications in oncology.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for metabolic disorders and cancer treatment.

Case Studies

-

Cytotoxicity in Cancer Cell Lines :

- A study explored the effects of phosphonates similar to methanesulfonic acid esters on various cancer cell lines. Results indicated significant cytotoxicity at certain concentrations, warranting further investigation into the underlying mechanisms and potential therapeutic uses.

-

Antimicrobial Testing :

- In vitro tests demonstrated that derivatives of methanesulfonic acid exhibited varying degrees of antimicrobial activity against common pathogens. This suggests that the compound could be developed into an antimicrobial agent.

Similar Compounds

| Compound Name | Biological Activity | Applications |

|---|---|---|

| Methanesulfonic acid esters | Antimicrobial, cytotoxic | Organic synthesis |

| Phosphonic acid esters | Enzyme inhibition | Pharmaceutical development |

| Sulfonic acid derivatives | Various biochemical interactions | Specialty chemicals |

The unique combination of functional groups in this compound distinguishes it from other compounds in its class, potentially leading to novel applications.

Q & A

Q. What synthetic methodologies are recommended for preparing Methanesulfonic acid, (diethoxyphosphinyl)-, 2,2-dimethylpropyl ester, and how can reaction efficiency be optimized?

Methodological Answer: A two-step approach is commonly employed:

Hydrolysis of precursor phosphonates under alkaline conditions to generate reactive intermediates.

Steglich esterification using 2,2-dimethylpropanol (neopentyl alcohol) and diisopropylcarbodiimide (DIC) with 4-(dimethylamino)pyridine (DMAP) as a catalyst. Key optimization parameters include:

- Catalyst ratio : DMAP (5 mol%) enhances nucleophilic acylation.

- Temperature : Room temperature minimizes side reactions.

- Solvent choice : Anhydrous dichloromethane or THF improves yield.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic techniques are critical for structural characterization, and what diagnostic signals should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for triplet signals for ethoxy groups (δ 1.2–1.4 ppm) and singlet for neopentyl’s methyl groups (δ 0.9–1.1 ppm).

- ³¹P NMR : A singlet near δ 15–20 ppm confirms the phosphonate group.

- ¹³C NMR : Sulfonate carbonyl (C=O) appears at δ 160–170 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of ethoxy groups) .

- IR Spectroscopy : Strong absorptions at 1250–1200 cm⁻¹ (P=O) and 1170–1120 cm⁻¹ (S=O) .

Q. How can researchers validate compound purity using chromatographic methods?

Methodological Answer:

- HPLC Conditions :

- Mobile Phase : Phosphate buffer (pH 6.0)/methanol/acetonitrile (31:11:8).

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Detection : UV at 210–220 nm for sulfonate/phosphonate absorption.

- System Suitability : Retention time reproducibility (±0.1 min) and resolution >2.0 from impurities .

Advanced Research Questions

Q. What mechanistic insights explain the divergent hydrolysis kinetics of the sulfonate vs. phosphonate ester groups?

Methodological Answer:

- Sulfonate Ester Hydrolysis : Proceeds via SN2 mechanisms under alkaline conditions (pH >10), with steric hindrance from the neopentyl group slowing reactivity.

- Phosphonate Ester Hydrolysis : Follows nucleophilic attack at phosphorus under acidic conditions (pH <4), forming phosphoric acid derivatives.

- Kinetic Studies : Use pH-stat titration or ³¹P NMR to monitor hydrolysis rates. Computational modeling (DFT) predicts transition-state geometries .

Q. How do computational models predict the steric effects of the neopentyl group on reactivity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Analyze the neopentyl group’s van der Waals volume and torsional strain.

- DFT Calculations : Compare activation energies for ester hydrolysis with/without the neopentyl substituent. Key findings:

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

- By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted diethoxyphosphinyl intermediates).

- Design of Experiments (DoE) : Vary catalyst loading (DIC: 1.2–2.0 eq) and reaction time (12–48 hrs) to map optimal conditions.

- Case Study : A 15% yield increase was achieved by replacing DMAP with DMAP·HCl (reduces base-sensitive side reactions) .

Q. How does the compound’s dual functionality (sulfonate/phosphonate) influence its role in phosphorylation reactions?

Methodological Answer:

- Phosphorylating Agent : The diethoxyphosphinyl group acts as a leaving group in nucleophilic substitutions (e.g., with amines or alcohols).

- Comparative Studies : Benchmarked against dimethyl phosphonate (), this compound exhibits slower kinetics due to steric bulk but higher regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.